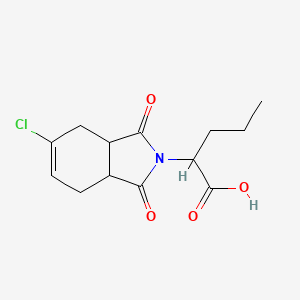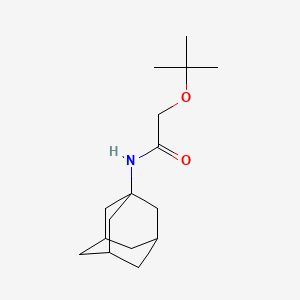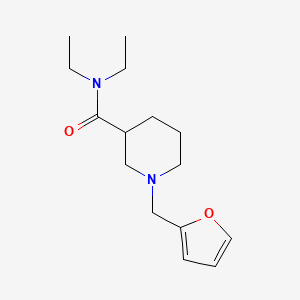
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide, also known as HMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMB is a derivative of 4-nitrobenzamide, which is a nitroaromatic compound that has been extensively studied for its biological and pharmacological properties.
科学研究应用
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Some of the scientific research applications of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide are as follows:
1. Antimicrobial Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the inhibition of bacterial cell wall synthesis, which leads to the disruption of the cell membrane and eventual cell death.
2. Anti-inflammatory Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
3. Anticancer Activity: N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the activation of the caspase cascade, which leads to the cleavage of various cellular proteins and eventual cell death.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide involves the inhibition of various enzymes and cellular processes. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of enzymes such as β-lactamase, which is responsible for the resistance of bacteria to β-lactam antibiotics. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide also inhibits the activity of enzymes involved in the biosynthesis of bacterial cell walls, which leads to the disruption of the cell membrane and eventual cell death. In addition, N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. Some of the biochemical effects of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include the inhibition of bacterial cell wall synthesis and the inhibition of β-lactamase activity. The physiological effects of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide has several advantages and limitations for lab experiments. Some of the advantages of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include its broad spectrum of antimicrobial activity, its anti-inflammatory and anticancer properties, and its potential as a therapeutic agent. However, some of the limitations of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide include its limited solubility in water, its potential toxicity at high concentrations, and its potential to induce drug resistance in bacteria.
未来方向
There are several future directions for the study of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide. Some of the possible future directions include:
1. Optimization of
合成方法
The synthesis method of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide can be optimized to improve the yield and purity of the compound.
2. Mechanistic Studies: Further mechanistic studies can be conducted to elucidate the exact mechanism of action of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide.
3. Drug Delivery Systems: Novel drug delivery systems can be developed to improve the solubility and bioavailability of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide.
4. Clinical Trials: Clinical trials can be conducted to evaluate the safety and efficacy of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide exhibits antimicrobial, anti-inflammatory, and anticancer properties, and has several advantages and limitations for lab experiments. Further studies are needed to optimize the synthesis method of N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide, elucidate its mechanism of action, and evaluate its potential as a therapeutic agent.
属性
IUPAC Name |
N-(2-hydroxyethyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7-6-8(10(14)11-4-5-13)2-3-9(7)12(15)16/h2-3,6,13H,4-5H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGDSOBTOQTAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(4-fluorobenzyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B5088973.png)


![N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B5088993.png)

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-{[2-bromo-4-(2-cyano-2-phenylvinyl)phenoxy]methyl}benzonitrile](/img/structure/B5089036.png)
![4,5,6,7-tetrachloro-2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089042.png)

![ethyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5089047.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5089064.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5089073.png)